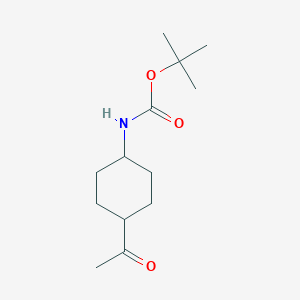

tert-butyl N-(4-acetylcyclohexyl)carbamate

Vue d'ensemble

Description

tert-Butyl N-(4-acetylcyclohexyl)carbamate: is an organic compound with the molecular formula C13H23NO3. It is a derivative of carbamate, which is an ester of carbamic acid.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-acetylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-acetylcyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and stability .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl N-(4-acetylcyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry: In organic synthesis, tert-butyl N-(4-acetylcyclohexyl)carbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in the synthesis of complex molecules .

Biology and Medicine: It can be used to modify the pharmacokinetic properties of drugs, enhancing their stability and bioavailability .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various industrial processes .

Mécanisme D'action

The mechanism by which tert-butyl N-(4-acetylcyclohexyl)carbamate exerts its effects involves the interaction with specific molecular targets. The compound can act as a carbamate protecting group, forming stable carbamate linkages with amines. This interaction can be reversed under acidic or basic conditions, allowing for the controlled release of the protected amine .

Comparaison Avec Des Composés Similaires

- tert-Butyl N-(4-hydroxycyclohexyl)carbamate

- tert-Butyl N-(4-bromobutyl)carbamate

- tert-Butyl N-(4,4-diethoxybutyl)carbamate

- tert-Butyl (4-aminocyclohexyl)carbamate

Comparison: tert-Butyl N-(4-acetylcyclohexyl)carbamate is unique due to the presence of the acetyl group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of removal as a protecting group. The acetyl group also provides additional functionalization options, making it versatile for various synthetic applications .

Conclusion

This compound is a valuable compound in organic synthesis, medicinal chemistry, and industrial applications. Its unique chemical properties and reactivity make it a versatile tool for researchers and industry professionals alike.

Activité Biologique

Tert-butyl N-(4-acetylcyclohexyl)carbamate is a compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings, case studies, and data on the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and safety profiles.

- Chemical Name : this compound

- Molecular Formula : C14H23NO3

- CAS Number : 1374656-14-0

Pharmacological Activity

The biological activity of this compound has been explored primarily in the context of its effects on various biological systems.

In Vitro Studies

- Neuroprotective Effects : Initial studies indicate that this compound may exhibit neuroprotective properties. It has shown potential in reducing oxidative stress and inflammation in neuronal cell cultures exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The compound appears to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism that may protect against neurodegeneration .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes associated with neurodegenerative diseases. It has demonstrated moderate inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, crucial for memory and learning processes. This inhibition could enhance cholinergic signaling in the brain .

- Cell Viability : In cell viability assays, this compound increased the survival rate of astrocytes exposed to toxic levels of Aβ, indicating a protective effect against cell death .

Neuroprotective Action Against Aβ-Induced Toxicity

A study investigating the effects of this compound on astrocytes found that treatment with the compound significantly improved cell viability when co-administered with Aβ. This suggests a potential therapeutic role in conditions characterized by amyloid pathology .

Enzyme Interaction Studies

Research focusing on the interaction of this compound with key enzymes revealed that it acts as a moderate inhibitor of AChE, with an IC50 value suggesting effective inhibition at micromolar concentrations. This property positions it as a candidate for further development in treating cognitive impairments associated with neurodegenerative diseases .

Safety Profile and Toxicity

The safety profile of this compound has been evaluated through various toxicity studies:

- Acute Toxicity : The compound exhibits low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses.

- Chronic Exposure : Long-term exposure studies are still required to fully understand the chronic effects and potential cumulative toxicity of this compound.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Weight | 255.34 g/mol |

| Log P (octanol-water partitioning) | 1.29 |

| BBB Permeability | Yes |

| CYP Enzyme Inhibition | No significant inhibition reported |

| Acute Toxicity | Low |

Propriétés

IUPAC Name |

tert-butyl N-(4-acetylcyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-9(15)10-5-7-11(8-6-10)14-12(16)17-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDMRXYIKDXUBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(CC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.